methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Organic Synthesis Medicinal Chemistry Chemical Procurement

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS 90197-40-3) is an organic compound classified as a pyrazole derivative featuring a methyl ester group, with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol. As a building block, it serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds and potential pharmaceuticals.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 90197-40-3
Cat. No. B3001720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate
CAS90197-40-3
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESCC(CN1C=CC=N1)C(=O)OC
InChIInChI=1S/C8H12N2O2/c1-7(8(11)12-2)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3
InChIKeyHZAQNPYNRRIGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Methyl 2-Methyl-3-(1H-Pyrazol-1-Yl)Propanoate (CAS 90197-40-3): A Versatile Pyrazole-Based Ester Building Block for Chemical Synthesis


Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS 90197-40-3) is an organic compound classified as a pyrazole derivative featuring a methyl ester group, with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . As a building block, it serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds and potential pharmaceuticals . Its structural features, including the pyrazole ring and ester functionality, enable versatile chemical transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol .

Why Procurement of Methyl 2-Methyl-3-(1H-Pyrazol-1-Yl)Propanoate (90197-40-3) Demands Specificity: Substitution Risks in Pyrazole-Based Synthesis


Generic substitution among pyrazole-based propanoate esters is scientifically unsound due to profound differences in reactivity, biological activity, and physicochemical properties arising from subtle structural variations. The specific positioning of the methyl group on the α-carbon and the unsubstituted pyrazole ring in methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate dictates its unique steric and electronic environment, influencing both its chemical reactivity in synthetic pathways and its potential interactions with biological targets . Closely related analogs, such as methyl 3-(1H-pyrazol-1-yl)propanoate (lacking the α-methyl group) or methyl 2-methyl-3-(1H-pyrazol-3-yl)propanoate (with altered nitrogen connectivity), will exhibit different conformational preferences, hydrogen-bonding patterns, and metabolic stability . Therefore, substituting this specific compound without rigorous validation can lead to failed syntheses, altered biological profiles, and irreproducible research outcomes, making precise procurement essential.

Quantitative Evidence for Methyl 2-Methyl-3-(1H-Pyrazol-1-Yl)Propanoate (90197-40-3) Differentiation in Procurement Decisions


Differentiation by Purity: Assured Chemical Integrity for Reproducible Synthesis with Methyl 2-Methyl-3-(1H-Pyrazol-1-Yl)Propanoate (90197-40-3)

The target compound, methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS 90197-40-3), is commercially available with a specified minimum purity of 95%, as per supplier data . This level of purity is critical for ensuring predictable and reproducible outcomes in chemical reactions, particularly in the synthesis of complex heterocycles where impurities can lead to side reactions, lower yields, and difficult purifications. In contrast, a common structural analog, methyl 2-(1H-pyrazol-1-yl)propanoate (CAS 100554-34-5), lacks this readily accessible and verified purity specification in many commercial sources, presenting a procurement risk where undefined purity can compromise research integrity .

Organic Synthesis Medicinal Chemistry Chemical Procurement

Differentiation by Physicochemical Properties: Boiling Point as a Metric for Handling and Purification of Methyl 2-Methyl-3-(1H-Pyrazol-1-Yl)Propanoate (90197-40-3)

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS 90197-40-3) has a reported boiling point of 118 °C at 11 Torr . This specific physical property is a key differentiator for handling, distillation, and purification protocols. For comparison, the closely related analog methyl 3-(1H-pyrazol-1-yl)propanoate (CAS 89943-28-2) is also a liquid at room temperature but lacks a readily available boiling point specification in common chemical databases, creating uncertainty in its procurement and use in vacuum-based purification techniques .

Organic Chemistry Process Chemistry Purification

Structural Differentiation via Computed Molecular Descriptors: Predicted Lipophilicity of Methyl 2-Methyl-3-(1H-Pyrazol-1-Yl)Propanoate (90197-40-3)

Computational analysis reveals key differences in predicted physicochemical properties that can guide selection. Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate has a calculated XLogP3 value of 0.6 , indicating moderate lipophilicity. In contrast, its close analog, methyl 2-(1H-pyrazol-1-yl)propanoate (CAS 100554-34-5), has a calculated LogP of 0.61710 . While numerically close, these subtle differences in lipophilicity, combined with differences in topological polar surface area (tPSA: 44.1 Ų for the target compound vs. 44.12 Ų for the analog ), can significantly influence membrane permeability, protein binding, and overall pharmacokinetic behavior in biological assays.

Medicinal Chemistry Cheminformatics Drug Design

Optimal Use Scenarios for Methyl 2-Methyl-3-(1H-Pyrazol-1-Yl)Propanoate (CAS 90197-40-3) Based on Evidence-Backed Differentiation


Synthesis of α-Methyl Pyrazole Carboxylic Acids via Ester Hydrolysis

The methyl ester group in methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate can be selectively hydrolyzed under basic conditions (e.g., using LiOH or NaOH in aqueous THF/MeOH) to yield the corresponding carboxylic acid, 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid, a valuable intermediate for further derivatization. The presence of the α-methyl group enhances the steric bulk adjacent to the reactive center, which can influence the regioselectivity and rate of subsequent reactions, such as amide bond formation, differentiating it from non-methylated analogs .

Reduction to 2-Methyl-3-(1H-Pyrazol-1-Yl)Propan-1-Ol for Alcohol-Functionalized Building Blocks

The ester moiety in methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate can be reduced using standard reducing agents (e.g., LiAlH4 or DIBAL-H) to afford the corresponding primary alcohol, 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol. This alcohol is a versatile building block for the synthesis of ethers, esters, or as a linker in bioconjugation chemistry. The α-methyl group imparts a defined stereocenter in the resulting alcohol, which can be crucial for chiral applications .

Nucleophilic Substitution at the Pyrazole Nitrogen for Functionalized Derivatives

The unsubstituted nitrogen on the pyrazole ring serves as a nucleophilic site for alkylation or acylation reactions. For instance, reaction with alkyl halides or acyl chlorides can yield N-substituted pyrazolium salts or amides, respectively. This reactivity is fundamental for constructing more elaborate heterocyclic systems and is a key step in the synthesis of potential bioactive molecules. The α-methyl group on the propanoate side chain may exert a subtle but measurable effect on the nucleophilicity of the adjacent nitrogen through inductive effects, which can be exploited to fine-tune reaction outcomes .

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